

Application Note: Laboratory-Scale Synthesis of 2-Hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

Cat. No.: B127336

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Abstract

2-Hydroxynicotinic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This application note provides detailed protocols for the laboratory-scale synthesis of **2-hydroxynicotinic acid**, focusing on a high-yield route starting from 3-cyano-2-pyridone. Alternative synthetic pathways are also discussed and summarized for comparative purposes. The protocols are intended for researchers and scientists in organic synthesis and drug development.

Introduction

2-Hydroxynicotinic acid, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a valuable building block in organic chemistry.[3] Its utility stems from the presence of both a carboxylic acid and a hydroxyl group on the pyridine ring, allowing for a variety of chemical transformations. It serves as a key precursor for the synthesis of various bioactive molecules.[4] This document outlines a reliable and reproducible method for its preparation in a laboratory setting.

Synthetic Routes Overview

Several methods for the synthesis of **2-hydroxynicotinic acid** have been reported. The most common and practical laboratory-scale routes include:

- Hydrolysis of 3-cyano-2-pyridone: A direct and efficient method involving the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.[\[5\]](#)
- From Nicotinic Acid N-oxide: This process involves the reaction of nicotinic acid N-oxide with phosphoryl chloride, often in the presence of an organic base, to yield the target compound in a single step with good yield.[\[1\]](#)
- Hydrolysis of 2-Chloronicotinic Acid or its Derivatives: 2-Chloronicotinic acid or 2-chloronicotinonitrile can be hydrolyzed to **2-hydroxynicotinic acid**, typically under acidic or basic conditions.[\[1\]](#)

This application note will provide a detailed protocol for the hydrolysis of 3-cyano-2-pyridone due to its straightforward procedure and readily available starting materials.

Data Presentation

The following table summarizes quantitative data for different synthetic routes to **2-hydroxynicotinic acid**, allowing for easy comparison.

Starting Material	Key Reagents	Reaction Conditions	Yield (%)	Purity (%)	Melting Point (°C)	Reference
3-Cyano-2-pyridone	KOH, Ethylene glycol, H ₂ O	150-160°C, 15 min	Not explicitly stated, but implied to be efficient	Sufficient for precipitation	258-260	[5]
Nicotinic acid N-oxide derivative	POCl ₃ , Organic base	Ice-cooling, then stirring	47	99	261.8	[1]
2-Chloronicotinonitrile	Concentrated HCl	Reflux	Not specified	Not specified	Not specified	[1]

Experimental Protocol: Synthesis from 3-Cyano-2-pyridone

This protocol is adapted from the method described by PrepChem.[\[5\]](#)

Materials:

- 3-Cyano-2-pyridone (6 g)
- Potassium hydroxide (KOH) pellets (85%, 7.5 g)
- Ethylene glycol (8 ml)
- Water (1.5 ml)
- Ice water
- Hydrochloric acid (HCl) for acidification

Equipment:

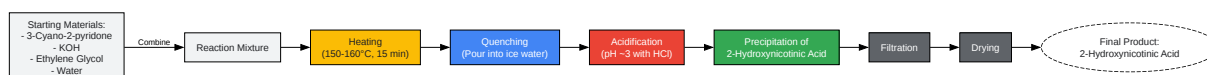
- Round-bottom flask or other suitable reaction vessel
- Heating mantle or oil bath
- Thermometer
- Stirring apparatus
- Beaker
- Filtration apparatus (e.g., Büchner funnel and flask)
- pH meter or pH paper

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of 85% potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water.[5]
- **Heating:** Heat the solution to a temperature of 150-160°C for 15 minutes.[5]
- **Quenching:** After the heating period, carefully pour the hot reaction mixture into ice water.
- **Acidification and Precipitation:** Acidify the aqueous solution to a pH of approximately 3 using hydrochloric acid. The **2-hydroxynicotinic acid** will precipitate out of the solution.[5]
- **Isolation and Drying:** Collect the precipitate by filtration. Dry the collected solid to yield the final product. The expected melting point of the product is 258-260°C.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-hydroxynicotinic acid** from 3-cyano-2-pyridone.



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Caption: Workflow for the synthesis of **2-Hydroxynicotinic acid**.

Conclusion

The protocol described provides a reliable and straightforward method for the laboratory-scale synthesis of **2-hydroxynicotinic acid**. The hydrolysis of 3-cyano-2-pyridone is an efficient route that yields a product of sufficient purity for many subsequent applications. Researchers can utilize this protocol as a foundation for their synthetic endeavors involving this important chemical intermediate.

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